

Stability and Degradation of 5-[(Dimethylamino)methyl]-2-furanmethanol: A Technical Guide

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Compound of Interest

Compound Name: 5-[(Dimethylamino)methyl]-2-furanmethanol

Cat. No.: B123954

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Introduction

5-[(Dimethylamino)methyl]-2-furanmethanol, a key intermediate in the synthesis of various pharmaceuticals, is notably recognized as Ranitidine Impurity F by the European Pharmacopoeia.^{[1][2]} Its chemical structure, featuring a furan ring, a tertiary amine, and a primary alcohol, presents multiple sites susceptible to degradation, impacting the stability and safety of active pharmaceutical ingredients (APIs) it may be associated with. This technical guide provides a comprehensive overview of the known and potential stability challenges and degradation pathways of **5-[(Dimethylamino)methyl]-2-furanmethanol**, drawing upon data from related furan derivatives and forced degradation studies of associated APIs.

Chemical Profile

Property	Value	Reference
IUPAC Name	[5- [(Dimethylamino)methyl]furan- 2-yl]methanol	
Synonyms	Ranitidine Impurity F, 5- (Dimethylaminomethyl)furfuryl alcohol	[1]
CAS Number	15433-79-1	
Molecular Formula	C ₈ H ₁₃ NO ₂	
Molecular Weight	155.19 g/mol	

Potential Degradation Pathways

The multifaceted chemical nature of **5-[(Dimethylamino)methyl]-2-furanmethanol** makes it susceptible to degradation through several pathways, including oxidation, hydrolysis, and photodegradation.

Oxidative Degradation

The furan ring is prone to oxidation, which can lead to ring-opening and the formation of highly reactive dicarbonyl intermediates.[3][4] The presence of the electron-donating hydroxymethyl and dimethylaminomethyl substituents can further activate the ring towards oxidation. The tertiary amine is also a potential site for oxidation, leading to the formation of an N-oxide.

- **Furan Ring Oxidation:** Exposure to atmospheric oxygen or oxidizing agents can initiate the formation of endoperoxides, which can rearrange to form unsaturated 1,4-dicarbonyl compounds.[4] Further oxidation can lead to the formation of maleic acid derivatives.[3]
- **N-Oxide Formation:** The dimethylamino group can be oxidized to form the corresponding N-oxide, a common metabolic and degradation pathway for tertiary amines.

Hydrolytic Degradation

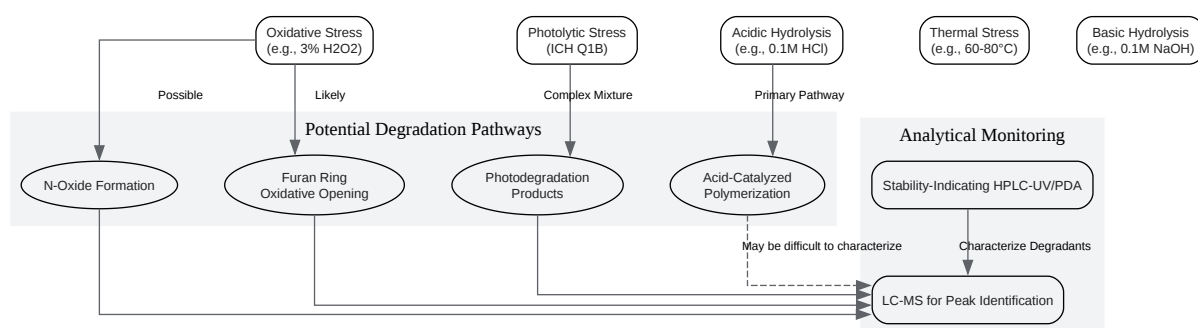
While the furan ring itself is generally stable to hydrolysis, the aminomethyl linkage could be susceptible under certain pH conditions, although this is less commonly reported for this specific arrangement. Of greater concern is the potential for acid-catalyzed polymerization of the furanmethanol moiety.

- **Acid-Catalyzed Polymerization:** Furfuryl alcohol and its derivatives are known to undergo polymerization in the presence of strong acids, forming complex resinous materials.[5][6] This is a significant potential degradation pathway under acidic conditions.

Photodegradation

Furan-containing compounds can be sensitive to light.[7][8] Photodegradation can proceed through various mechanisms, including photooxidation and rearrangement reactions, leading to a complex mixture of degradants. For instance, studies on ranitidine, which contains the same furanmethanol moiety, have shown the formation of various photoproducts upon exposure to light.[7]

A proposed logical flow for investigating the degradation of **5-[(Dimethylamino)methyl]-2-furanmethanol** is outlined below.



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Caption: Logical workflow for forced degradation studies.

Quantitative Data from Related Studies

Direct quantitative data on the forced degradation of **5-[(Dimethylamino)methyl]-2-furanmethanol** is limited in the public domain. However, studies on ranitidine provide some context. For example, ranitidine has been shown to degrade significantly under acidic, basic, and oxidative stress conditions.^{[9][10]} One study on ranitidine degradation identified three main degradants: an alcohol, an oxime, and an amine, forming in percentages of 9%, 32%, and 28%, respectively, under specific conditions.^[11] While these are not direct degradation products of Impurity F, they highlight the lability of the overall ranitidine structure, which shares the furanmethanol core.

Stress Condition	Ranitidine Degradation	Potential Implication for 5-[(Dimethylamino)methyl]-2-furanmethanol	Reference
Acidic (0.1 N HCl, 60°C, 30 min)	Significant Degradation	Potential for acid-catalyzed polymerization.	[9]
Basic (0.1 N NaOH, 60°C, 30 min)	Significant Degradation	Potential for base-catalyzed reactions, though less defined than acidic pathways.	[9]
Oxidative (1.0% H ₂ O ₂ , 60°C, 30 min)	Significant Degradation	High susceptibility to furan ring oxidation and N-oxide formation.	[9]
Thermal & Humidity	Stable	Suggests good intrinsic thermal stability in the absence of other stressors.	[9][10]
Photolytic	Formation of multiple degradants	High likelihood of photodegradation.	[7]

Experimental Protocols for Stability Testing

The following are generalized protocols for conducting forced degradation studies on **5-[(Dimethylamino)methyl]-2-furanmethanol**, based on ICH guidelines and common practices in the pharmaceutical industry.

General Preparation

A stock solution of **5-[(Dimethylamino)methyl]-2-furanmethanol** (e.g., 1 mg/mL) should be prepared in a suitable solvent such as a mixture of acetonitrile and water.

Forced Degradation Conditions

- **Acidic Hydrolysis:** Mix the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid. The mixture is then heated (e.g., at 60°C) for a defined period (e.g., 2-8 hours). Samples should be withdrawn at various time points, neutralized, and diluted for analysis.
- **Basic Hydrolysis:** Mix the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide. The procedure is similar to that for acidic hydrolysis.
- **Oxidative Degradation:** Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature for a specified duration (e.g., up to 24 hours). The reaction should be monitored, and if necessary, quenched (e.g., with sodium bisulfite) before analysis.
- **Thermal Degradation:** The solid substance is placed in a thermostatically controlled oven (e.g., at 80°C) for a defined period. Solutions of the substance are also heated under reflux.
- **Photostability:** Expose the substance in a photostability chamber to a light source conforming to ICH Q1B guidelines, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A dark control sample should be stored under the same conditions to separate light-induced degradation from thermal effects.

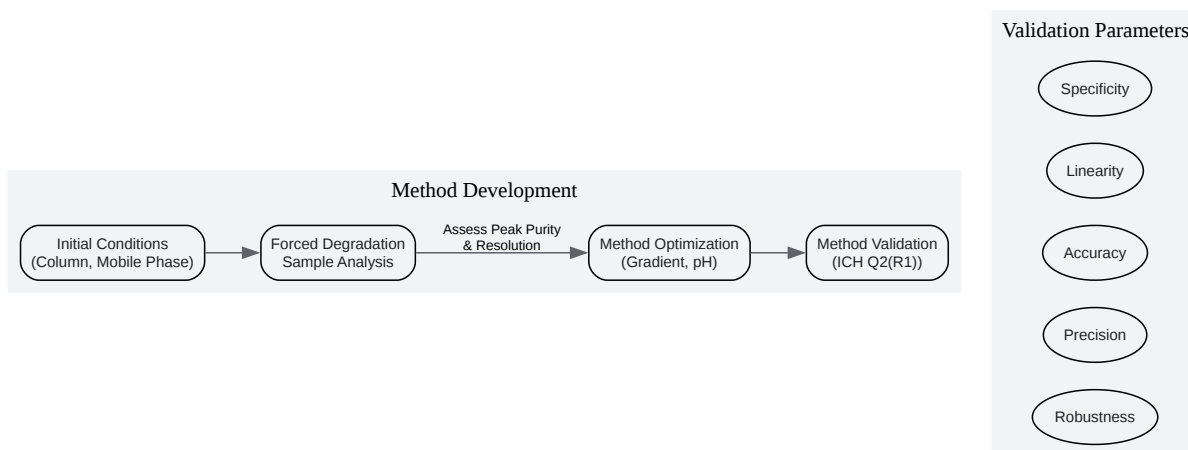
Analytical Methodology

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

- **Chromatographic System:** A reverse-phase HPLC system with a C18 column is commonly used.
- **Mobile Phase:** A gradient elution with a mobile phase consisting of a buffer (e.g., phosphate or formate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often required to achieve adequate separation.
- **Detection:** A photodiode array (PDA) detector is recommended to check for peak purity and to identify the optimal wavelength for detection of both the parent compound and its degradants.

- Mass Spectrometry: LC-MS/MS can be used to identify the structures of the degradation products.

The workflow for developing a stability-indicating method is depicted below.



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Caption: Workflow for stability-indicating method development.

Conclusion

5-[(Dimethylamino)methyl]-2-furanmethanol possesses several functional groups that make it susceptible to degradation under various stress conditions. The primary degradation pathways are likely to involve oxidation of the furan ring and the tertiary amine, as well as acid-catalyzed polymerization. A thorough understanding of these degradation pathways is essential for ensuring the quality, stability, and safety of any pharmaceutical product in which this compound may be present as an impurity or intermediate. The implementation of a robust forced degradation program, coupled with the development of a validated stability-indicating analytical method, is critical for the comprehensive characterization of its stability profile.

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